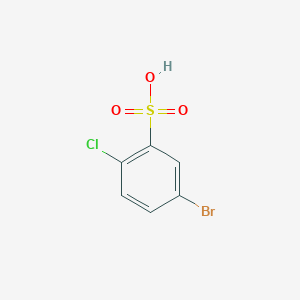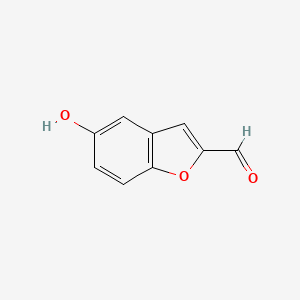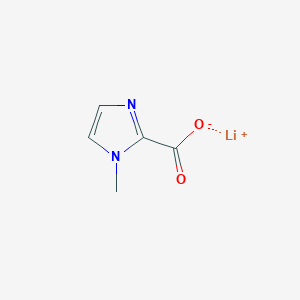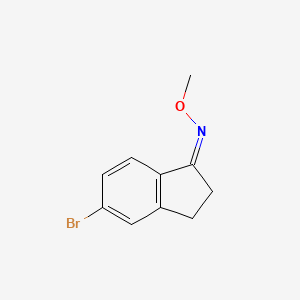
ethyl 1-isopropyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate (EIPPC) is an organic compound that is used as a reagent in various types of scientific research. It is a versatile compound that has a wide range of applications in organic synthesis, biochemistry, and pharmacology. EIPPC is a colorless liquid with a pleasant odor and is highly soluble in water. It is an important building block for the synthesis of various organic molecules and is used in the synthesis of drugs, dyes, and other materials.
Scientific Research Applications
Synthesis and Chemical Properties
- Pyrazole derivatives, such as ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, are synthesized through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcasing the pyrazole ring's utility in forming N-fused heterocycles with good to excellent yields (Ghaedi et al., 2015).
- Ruthenium-catalyzed C-H/CO/Olefin coupling reactions with N-arylpyrazoles, including derivatives similar to ethyl 1-isopropyl-1H-pyrazole-3-carboxylate, demonstrate their reactivity towards carbonylation at C-H bonds, indicating potential for functional group transformations (Asaumi et al., 2003).
Applications in Material Science
- Pyrazole-type organic compounds have been investigated for their corrosion inhibition properties on steel in acidic solutions, indicating the potential of pyrazole derivatives in material protection and surface science applications (Tebbji et al., 2005).
Mechanism of Action
Target of Action
Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate is a complex compound with a unique structure. Similar compounds have been found to interact with various biological targets, suggesting that this compound may also have multiple targets .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrazole derivatives .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, suggesting that this compound may also have a broad range of effects .
Result of Action
Similar compounds have been found to have various effects, suggesting that this compound may also have a broad range of effects .
Action Environment
It is likely that factors such as temperature, ph, and the presence of other compounds could influence its action .
properties
IUPAC Name |
ethyl 1-propan-2-ylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-6-11(10-8)7(2)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSYBDIVLBCQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1647021.png)




![(6-fluoro-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1647041.png)

![2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1647050.png)

